molecular formula C12H7F5N4O3 B446468 1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide

1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B446468
M. Wt: 350.2g/mol
InChI Key: DDOJZLRGVSACQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group, a pentafluorophenyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group and pentafluorophenyl group may play key roles in its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-N-(pentafluorophenyl)-1H-pyrazole-3-carboxamide: Similar structure with a methyl group instead of an ethyl group.

    1-ethyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine: Similar structure with a different substituent on the pyrazole ring.

Uniqueness

1-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentafluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H7F5N4O3

Molecular Weight

350.2g/mol

IUPAC Name

2-ethyl-4-nitro-N-(2,3,4,5,6-pentafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H7F5N4O3/c1-2-20-11(4(3-18-20)21(23)24)12(22)19-10-8(16)6(14)5(13)7(15)9(10)17/h3H,2H2,1H3,(H,19,22)

InChI Key

DDOJZLRGVSACQG-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.